molecular formula C15H13N3O2 B2907415 2-[(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)-2-propenylidene]malononitrile CAS No. 860611-15-0

2-[(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)-2-propenylidene]malononitrile

Cat. No.: B2907415
CAS No.: 860611-15-0
M. Wt: 267.288
InChI Key: BDIGNMZSHKPBLK-AATRIKPKSA-N
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Description

2-[(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)-2-propenylidene]malononitrile , commonly referred to as eutylone , belongs to the class of designer drugs known as synthetic cathinones. It shares structural and pharmacological similarities with schedule I and II amphetamines and cathinones, including compounds like MDMA, methylone, and pentylone. Eutylone is primarily abused for its psychoactive effects and is not approved for medical use in the United States .


Molecular Structure Analysis

The chemical name for eutylone is 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one . Its molecular formula is C₁₃H₁₇NO₃ . The compound features a benzodioxole ring fused to a butanone moiety, with an ethylamino group attached. This arrangement contributes to its psychoactive properties .

Scientific Research Applications

Photophysical and Nonlinear Optical Properties

Studies have explored the photophysical characteristics of derivatives of malononitrile, including compounds like 2-[2,5-bis-(4-dimethylamino-benzylidene)-cyclopentylidene]-malononitrile and 2-{2,6-bis-[2-(4-dimethylamino-phenyl)-vinyl]-pyran-4-ylidene}-malononitrile. These compounds exhibit strong intramolecular charge transfer absorption bands and fluorescence emissions. Their two-photon absorption properties, measured using nonlinear transmission and two-photon excited fluorescence methods, demonstrate their potential in photophysical applications (Zhao, Xiao, Wu, & Fang, 2007).

Crystal Structure and Solvatochromic Behavior

Research has also been conducted on the synthesis, crystal structure, and solvatochromic behavior of certain malononitrile derivatives. These compounds have shown potential as nonlinear materials due to their donor-acceptor structures, although certain limitations exist in their crystalline state for such applications (Bogdanov, Tillotson, Khrustalev, Rigin, & Timofeeva, 2019).

Application in Alzheimer's Disease Research

One derivative, [18F]FDDNP, has been used in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This technique is significant for diagnostic assessment and response-monitoring during treatments (Shoghi-Jadid et al., 2002).

Supramolecular Chemistry

In the realm of supramolecular chemistry, malononitrile derivatives have been used to create supramolecular complexes with enhanced nonlinear optical properties. These studies are crucial in the development of new materials with specialized optical characteristics (Zheng et al., 2014).

Mechanism of Action

Target of Action

The compound, also known as 2-[(2E)-1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile, is a member of the synthetic cathinones . Synthetic cathinones are known to primarily target the monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Mode of Action

As a synthetic cathinone, this compound likely acts as a monoamine reuptake inhibitor, similar to other compounds in this class . It binds to the monoamine transporters and inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged and intensified signaling.

Properties

IUPAC Name

2-[(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-18(2)6-5-13(12(8-16)9-17)11-3-4-14-15(7-11)20-10-19-14/h3-7H,10H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIGNMZSHKPBLK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=C(C#N)C#N)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=C(C#N)C#N)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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